
In Vitro Kinase Assay for ODM-203 Potency: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay protocols used

to determine the potency of ODM-203, a selective inhibitor of Fibroblast Growth Factor

Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). ODM-203

has demonstrated potent anti-tumor activity in preclinical models, and understanding its in vitro

potency against its target kinases is crucial for its continued development.[1][2][3]

Quantitative Analysis of ODM-203 Kinase Inhibition
ODM-203 is a potent inhibitor of both FGFR and VEGFR family kinases, with IC50 values in the

low nanomolar range in biochemical assays.[1][2][3] The inhibitory activity of ODM-203 has

been quantified using standard radiometric kinase assays with recombinant proteins.[1][2]

Table 1: In Vitro Potency of ODM-203 against FGFR and
VEGFR Kinases
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Kinase Target IC50 (nmol/L)

FGFR1 11

FGFR2 16

FGFR3 6

FGFR4 35

VEGFR1 26

VEGFR2 9

VEGFR3 5

Data sourced from biochemical radiometric assays. Each value represents the mean of at least

three independent experiments.[1][4]

Table 2: Selectivity Profile of ODM-203
In a broad kinase selectivity panel of 317 human kinases, ODM-203 at a concentration of 1

µmol/L suppressed only 9 kinases by more than 70% in addition to its primary targets.[1] This

demonstrates a high degree of selectivity for the FGFR and VEGFR families. The IC50 values

for six of these nine kinases were determined to be less than 100 nmol/L.[1]

Off-Target Kinase IC50 (nmol/L)

DDR1 <100

MAP4K4 <100

MINK1 <100

RET <100

PDGFRα <100

SIK2 <100

Data represents kinases inhibited by >70% at 1 µmol/L ODM-203.[1]
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Experimental Protocol: In Vitro Radiometric Kinase
Assay
The following protocol outlines a standard radiometric kinase assay to determine the IC50

values of ODM-203 against recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ODM-203 against

specific kinase targets.

Materials:

Recombinant human kinase enzymes (e.g., FGFR1, VEGFR2)

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

ODM-203 (or other test compounds) dissolved in DMSO

[γ-³²P]ATP or [γ-³³P]ATP

Kinase reaction buffer (specific to the kinase being assayed)

96-well plates

Phosphocellulose filter mats or membranes

Scintillation counter

Scintillation fluid

Procedure:

Compound Preparation: Prepare a serial dilution of ODM-203 in DMSO. A typical starting

concentration might be 10 mM, with subsequent dilutions to cover a wide range of

concentrations (e.g., 1 µM to 0.1 nM).

Assay Plate Setup:

Add the kinase reaction buffer to each well of a 96-well plate.
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Add the diluted ODM-203 or DMSO (for control wells) to the appropriate wells.

Add the kinase-specific substrate to all wells.

Add the recombinant kinase enzyme to all wells except for the negative control wells.

Initiation of Kinase Reaction:

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60

minutes). The incubation time should be within the linear range of the kinase reaction.

Termination of Reaction and Substrate Capture:

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture from each well onto a phosphocellulose filter mat. The

phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be

washed away.

Washing: Wash the filter mats multiple times with a wash solution (e.g., phosphoric acid) to

remove any unbound radiolabeled ATP.

Detection:

Dry the filter mats completely.

Place the dried filter mats in a scintillation vial with scintillation fluid.

Measure the radioactivity in each well using a scintillation counter. The amount of

radioactivity is directly proportional to the kinase activity.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of ODM-203 relative

to the DMSO control.

Plot the percentage of inhibition against the logarithm of the ODM-203 concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).
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Caption: ODM-203 inhibits FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Kinase Assay
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Caption: Workflow of a radiometric in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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